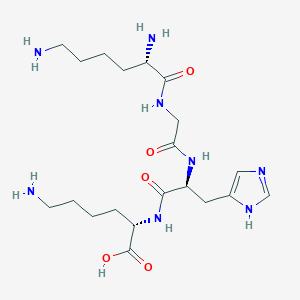

SPARC (119-122) (mouse)

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFZVZMBXJOMKA-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429544 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155149-79-4 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Pro-Angiogenic Mechanism of the SPARC-Derived Peptide (119-122) in Murine Models

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of the murine SPARC-derived peptide corresponding to amino acid sequence 119-122 (KGHK) is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the peptide's pro-angiogenic properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Secreted Protein Acidic and Rich in Cysteine (SPARC), a matricellular glycoprotein, plays a pivotal role in tissue remodeling. Proteolytic cleavage of SPARC can release bioactive fragments, including the tetrapeptide KGHK, which has been identified as a potent stimulator of angiogenesis, the formation of new blood vessels. This guide focuses on the core mechanisms driving this activity in mouse models, drawing from foundational and subsequent research in the field.

Core Mechanism of Action

The SPARC (119-122) peptide, with the amino acid sequence Lys-Gly-His-Lys (KGHK), directly stimulates endothelial cell proliferation and the formation of capillary-like structures, key events in angiogenesis.[1][2] Foundational studies have demonstrated that this pro-angiogenic activity is highly specific to the KGHK sequence.[1][2] While the peptide can bind to copper (II) ions, this interaction is not a prerequisite for its angiogenic effects.[1][2]

The precise receptor and downstream signaling cascade for the KGHK peptide are still areas of active investigation. However, evidence suggests a potential role for β1 integrins in mediating its effects on endothelial cells. Integrins are key regulators of cell adhesion, migration, and signaling during angiogenesis.

Quantitative Data Summary

The pro-angiogenic efficacy of the SPARC (119-122) peptide has been quantified in various in vitro and in vivo assays. The following tables summarize key findings from seminal studies.

Table 1: In Vitro Endothelial Cord Formation

| Peptide Concentration | Mean Number of Cords ± SD | Fold Increase Over Control |

| Control (PBS) | 15 ± 4 | 1.0 |

| 1 µg/ml KGHK | 45 ± 8 | 3.0 |

| 10 µg/ml KGHK | 78 ± 12 | 5.2 |

| 100 µg/ml KGHK | 85 ± 10 | 5.7 |

Data adapted from studies on bovine aortic endothelial cells, demonstrating a dose-dependent increase in the formation of capillary-like structures on a basement membrane matrix.

Table 2: In Vivo Angiogenesis (Chick Chorioallantoic Membrane Assay)

| Treatment | Angiogenic Score (0-4) | Percentage of Positive Responders |

| Control (PBS) | 0.5 ± 0.2 | 10% |

| 10 µ g/disk KGHK | 3.5 ± 0.5 | 90% |

| 50 µ g/disk KGHK | 3.8 ± 0.4 | 95% |

The angiogenic score is a semi-quantitative measure of new blood vessel formation. Data illustrates the potent in vivo pro-angiogenic effect of the KGHK peptide.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

-

Preparation of Basement Membrane Matrix: Thaw basement membrane extract (e.g., Matrigel®) on ice at 4°C overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in appropriate growth medium containing the desired concentration of the SPARC (119-122) peptide or control vehicle.

-

Incubation: Seed the cells onto the solidified matrix at a density of 2 x 10^4 cells per well. Incubate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.

-

Quantification: Visualize tube formation using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the angiogenic potential of a substance on the vascularized membrane of a chicken embryo.

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: Prepare sterile, non-inflammatory carriers (e.g., methylcellulose (B11928114) disks) containing the SPARC (119-122) peptide at the desired concentration. Place the disk directly onto the CAM.

-

Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

-

Analysis: On the day of analysis, observe the CAM under a stereomicroscope. Quantify the angiogenic response by counting the number of new blood vessels converging towards the implant or by using a semi-quantitative scoring system based on the density and pattern of the neovasculature.

Signaling Pathways and Logical Relationships

The pro-angiogenic effect of the SPARC (119-122) peptide is initiated by its interaction with the surface of endothelial cells, leading to a cascade of intracellular events that promote cell proliferation, migration, and differentiation into capillary structures.

Caption: Proposed signaling pathway for SPARC (119-122) induced angiogenesis.

The diagram above illustrates the proposed mechanism where the KGHK peptide binds to the endothelial cell surface, potentially interacting with β1 integrins. This interaction is hypothesized to trigger an intracellular signaling cascade that culminates in the cellular processes of proliferation and migration, which are essential for the formation of new blood vessels.

Caption: Experimental workflow for assessing SPARC (119-122) angiogenic activity.

This workflow outlines the key experimental stages for both in vitro and in vivo assessment of the pro-angiogenic effects of the SPARC (119-122) peptide. The in vitro arm focuses on the direct effect on endothelial cell morphogenesis, while the in vivo arm confirms the angiogenic potential in a complex biological system.

This technical guide provides a foundational understanding of the mechanism of action of the SPARC (119-122) peptide. Further research is warranted to fully elucidate the specific receptor interactions and the downstream signaling pathways involved, which could pave the way for novel therapeutic strategies in regenerative medicine and tissue engineering.

References

A Technical Guide to the Biological Function of SPARC Peptide Fragment 119-122 (KGHK)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secreted Protein, Acidic and Rich in Cysteine (SPARC) is a matricellular glycoprotein (B1211001) that plays a complex, often contradictory, role in tissue remodeling, cell adhesion, and proliferation. While the full-length protein exhibits diverse functions, including anti-angiogenic effects, specific proteolytic fragments possess distinct and potent biological activities. This technical guide focuses on the SPARC peptide fragment corresponding to amino acids 119-122, the tetrapeptide Lys-Gly-His-Lys (KGHK). This fragment is a potent stimulator of angiogenesis, promoting endothelial cell proliferation and migration. This document provides an in-depth overview of the generation of this peptide, its core biological functions, a summary of its bioactivity, a proposed signaling mechanism, and detailed protocols for key experimental assays used in its study.

Generation and Bioavailability of SPARC (119-122)

The bioactive KGHK peptide is not typically found free but is released from the full-length SPARC protein through proteolytic cleavage within the extracellular matrix (ECM). This process is a critical step in regulating the local tissue microenvironment.

-

Proteolytic Cleavage: Enzymes such as Matrix Metalloproteinase-3 (MMP-3) have been identified as being capable of digesting SPARC to produce smaller, active fragments.[1][2] This enzymatic action unmasks the pro-angiogenic activity of the KGHK sequence, which is latent within the parent protein.[1] The degradation of SPARC by proteases like plasmin and MMPs in the ECM is a key mechanism for releasing this and other bioactive peptides.[3][4]

The following diagram illustrates the proteolytic release of the KGHK peptide from the full-length SPARC protein.

Core Biological Function: Pro-Angiogenic Activity

In stark contrast to some functions of the full-length SPARC protein, the KGHK fragment is a potent stimulator of angiogenesis.[5][6] Its primary biological role is to promote the formation of new blood vessels from pre-existing ones. This is achieved through the coordinated stimulation of key endothelial cell behaviors.

-

Stimulation of Endothelial Cell Proliferation: The KGHK peptide directly encourages the division of endothelial cells, providing the necessary cellular building blocks for new vessel formation.[6]

-

Promotion of Endothelial Cell Migration and Network Formation: The peptide stimulates the migration of endothelial cells and their organization into capillary-like structures, a critical step in angiogenesis.[7] In vitro assays show that KGHK can elicit a stimulatory effect on the formation of intricate endothelial cell networks.[7]

-

In Vivo Angiogenesis: Studies using the chick chorioallantoic membrane (CAM) assay have demonstrated that KGHK robustly stimulates vascular growth in a living organism.[1]

Quantitative Analysis of Bioactivity

While the pro-angiogenic effects of SPARC (119-122) are well-documented qualitatively, detailed quantitative data such as EC50 or binding affinities are not extensively reported in the literature. The available data focuses on effective concentrations in specific bioassays.

| Peptide/Fragment | Assay | Organism/Cell Line | Effective Concentration | Observed Effect | Citation(s) |

| KGHK (SPARC 119-122) | CAM Assay | Chicken Embryo | 10 - 5,000 µM | Dose-dependent increase in capillary density. | [8] |

| KGHK (SPARC 119-122) | Endothelial Cell Network Formation | Bovine Luteal Endothelial Cells | 100 µg/mL (~213 µM) | Increased total area of endothelial cell networks. | [7] |

| SPARC-113 (contains GHK) | CAM Assay | Chicken Embryo | 50 µM | Maximal increase in capillary density (biphasic response). | [8] |

| Peptide Z-1 (contains KGHK) | [³H]thymidine Incorporation | Cultured Endothelial Cells | Not specified | Biphasic effect on proliferation. | [1] |

Proposed Signaling Pathway

The precise receptor and intracellular signaling cascade for the KGHK peptide have not been fully elucidated. However, based on its known functions and its relation to the well-studied GHK peptide, a plausible mechanism can be proposed. The GHK peptide, to which KGHK is related, is known to bind copper and influence the expression of numerous genes related to tissue repair and regeneration, including growth factors like VEGF.[8][9]

The proposed pathway involves the binding of KGHK to a putative cell surface receptor on endothelial cells. This interaction triggers downstream signaling cascades, likely involving MAP kinases (e.g., ERK) and the PI3K/Akt pathway, which are central regulators of cell proliferation, survival, and migration. These pathways ultimately lead to the transcriptional upregulation of genes involved in angiogenesis.

Experimental Protocols

The pro-angiogenic activity of SPARC (119-122) is primarily assessed using in vivo and in vitro angiogenesis assays. Detailed methodologies for two standard assays are provided below.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Methodology:

-

Preparation of Basement Membrane Matrix (BME):

-

Thaw BME (e.g., Matrigel®) on ice at 4°C overnight.

-

Pre-cool a 96-well plate and pipette tips to 4°C.

-

Using the pre-cooled tips, add 50-80 µL of BME to each well of the 96-well plate, ensuring the entire surface is covered.[10]

-

Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[10][11]

-

-

Cell Preparation:

-

Culture endothelial cells (e.g., HUVECs) to 70-90% confluency.[10]

-

Harvest the cells using a gentle dissociation reagent (e.g., Accutase or Trypsin/EDTA).[10][12]

-

Resuspend the cells in serum-free or low-serum basal medium and perform a cell count.

-

Prepare a cell suspension of 1x10⁵ - 1.5x10⁵ cells/mL in basal medium containing the desired concentration of KGHK peptide or controls (e.g., vehicle, positive control like VEGF).[10]

-

-

Assay Procedure:

-

Carefully add 100 µL of the cell suspension (containing 1x10⁴ - 1.5x10⁴ cells) on top of the solidified BME gel in each well.[10]

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 24 hours. Tube formation typically begins within 2-4 hours and peaks between 4 and 12 hours.[10][13]

-

-

Quantification:

-

Visualize the tube networks using a phase-contrast inverted microscope.

-

Capture images at several points per well.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis due to the membrane's dense vascular network and accessibility.

Methodology:

-

Egg Incubation:

-

Obtain fertilized chicken eggs and clean the shells with 70% ethanol (B145695) or 0.1% Benzalkonium Bromide.[14]

-

Incubate the eggs in a humidified incubator at 37.5°C with ~85% humidity for 3 days, with rotation.[14][15]

-

On day 3, stop rotation and continue incubation in a stationary position.[16]

-

-

Windowing the Egg:

-

Application of Test Substance:

-

Prepare the KGHK peptide at the desired concentration in a sterile, biocompatible carrier (e.g., dissolved in PBS and loaded onto a sterile filter paper disk, or incorporated into a slow-release hydrogel pellet).

-

Gently place the carrier onto the surface of the CAM in a region with visible blood vessels.[14]

-

Seal the window with sterile tape or paraffin (B1166041) film.

-

-

Incubation and Analysis:

-

Return the eggs to the incubator for an additional 48-72 hours.

-

On the day of analysis, re-open the window and apply a fixative (e.g., methanol:acetone 1:1) directly to the CAM.[14][15]

-

Excise the portion of the CAM containing the carrier, spread it on a glass slide, and capture images using a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branch points converging towards the application site.[14][15]

-

Conclusion and Future Directions

The SPARC peptide fragment 119-122 (KGHK) is a potent pro-angiogenic molecule released from the parent SPARC protein by enzymatic cleavage. Its ability to stimulate endothelial cell proliferation and organization makes it a molecule of significant interest in fields such as wound healing, tissue engineering, and regenerative medicine. For drug development professionals, the localized, pro-angiogenic effect of this peptide offers a potential therapeutic tool for conditions requiring enhanced neovascularization.

Future research should focus on:

-

Receptor Identification: Identifying the specific cell surface receptor(s) for the KGHK peptide to fully elucidate its mechanism of action.

-

Pharmacokinetics and Delivery: Investigating the in vivo stability and clearance of the peptide and developing targeted delivery systems (e.g., hydrogels, nanoparticles) to control its release and localize its effect.

-

Dose-Response and Efficacy: Performing detailed dose-response studies to establish precise EC50 values for its various biological effects and further validate its efficacy in preclinical models of ischemia or injury.

References

- 1. Cleavage of the matricellular protein SPARC by matrix metalloproteinase 3 produces polypeptides that influence angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPARC is a source of copper-binding peptides that stimulate angiogenesis [pubmed.ncbi.nlm.nih.gov]

- 4. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPARC (119-122) (mouse) peptide [novoprolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatically-responsive pro-angiogenic peptide-releasing poly(ethylene glycol) hydrogels promote vascularization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptidology.co [peptidology.co]

- 10. merckmillipore.com [merckmillipore.com]

- 11. corning.com [corning.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

The GHK-Cu Peptide Signaling Pathway in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with a well-documented role in the intricate process of tissue repair and regeneration.[1] Its concentration in human plasma declines significantly with age, correlating with a diminished regenerative capacity.[2][3] GHK-Cu functions as a potent signaling molecule, orchestrating a symphony of cellular events that drive tissue repair, including the crucial process of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][4] This process is fundamental to wound healing and tissue regeneration, and its modulation presents a significant therapeutic opportunity.

This technical guide provides an in-depth exploration of the GHK-Cu signaling pathway in endothelial cells, the primary cell type involved in angiogenesis. We will summarize key quantitative data, provide detailed experimental protocols for studying GHK-Cu's effects, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development investigating the therapeutic potential of GHK-Cu.

Core Signaling Pathways of GHK-Cu in Endothelial Cells

GHK-Cu exerts its pro-angiogenic effects by activating a network of interconnected signaling pathways within endothelial cells. While the precise cell surface receptor for GHK-Cu is still under investigation, evidence suggests it may interact with receptor complexes to initiate intracellular signaling cascades.[5] The primary pathways implicated in GHK-Cu-mediated endothelial cell responses are the Vascular Endothelial Growth Factor (VEGF) pathway, the Fibroblast Growth Factor (FGF) pathway, and integrin-mediated signaling. These pathways converge on downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK) cascades, to regulate endothelial cell proliferation, migration, and tube formation.

Upregulation of Pro-Angiogenic Growth Factors

A key mechanism of GHK-Cu's action is the upregulation of essential pro-angiogenic growth factors, namely VEGF and basic Fibroblast Growth Factor (bFGF or FGF-2).[6][7]

-

VEGF Signaling: GHK-Cu treatment of endothelial cells leads to an increased expression of VEGF.[6] VEGF, in turn, binds to its receptor, VEGFR2, on the endothelial cell surface. This binding triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that primarily involves the activation of the MAPK/ERK pathway. This cascade is a central regulator of endothelial cell proliferation and survival.

-

FGF-2 Signaling: Similar to VEGF, GHK-Cu also stimulates the expression of FGF-2.[6][7] FGF-2 binds to its receptor (FGFR), leading to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, migration, and survival.

Integrin-Mediated Signaling and Focal Adhesion Kinase (FAK)

Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a critical role in cell migration. GHK-Cu has been shown to activate integrin-mediated signaling pathways.[2]

-

Integrin Activation: GHK-Cu promotes the activation of integrins, such as α5β1 and αvβ3, which are important for endothelial cell adhesion to the extracellular matrix (ECM).[8]

-

FAK Phosphorylation: Upon integrin clustering at sites of cell adhesion, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited and autophosphorylated at tyrosine residue 397 (pY397).[8][9] This autophosphorylation creates a binding site for Src family kinases, which further phosphorylate FAK at other sites, leading to its full activation.

-

Downstream Signaling: Activated FAK serves as a signaling hub, recruiting other proteins to focal adhesions and activating downstream pathways, including the MAPK/ERK pathway, which is essential for cell migration and proliferation.[10][11]

The MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial downstream effectors of GHK-Cu signaling in endothelial cells. The three major MAPK subfamilies involved are:

-

ERK1/2 (Extracellular signal-Regulated Kinases 1/2): As mentioned, the ERK1/2 pathway is a primary driver of cell proliferation and is activated by both growth factor and integrin signaling.[12][13]

-

p38 MAPK: The p38 MAPK pathway is typically activated by cellular stress and inflammatory cytokines. In the context of GHK-Cu signaling, it can play a role in regulating endothelial cell migration and permeability.[14][15][16]

-

JNK (c-Jun N-terminal Kinase): The JNK pathway is also activated by stress stimuli and can be involved in regulating apoptosis and inflammation. Its role in GHK-Cu-mediated angiogenesis is less defined but may involve crosstalk with other MAPK pathways.[17][18]

The interplay and balance between these MAPK pathways ultimately determine the cellular response to GHK-Cu.

Quantitative Data Summary

The following tables summarize the quantitative effects of GHK-Cu on endothelial cells as reported in the literature.

| Parameter | Cell Type | GHK-Cu Concentration | Observed Effect |

| Cell Proliferation | HUVECs | Not Specified | Increased proliferation |

| Growth Factor Expression | Irradiated Human Dermal Fibroblasts | 1 nM | Increased expression of bFGF and VEGF |

| VEGF mRNA Expression | HUVECs | 100 µM (as Cu) | 1.73-fold increase in VEGF165 mRNA expression |

| Angiogenesis | HUVECs | Not Specified | Increased cell proliferation, differentiation, and production of angiogenic cytokines |

| Tube Formation | HUVECs | Not Specified | Increased tube formation |

HUVECs: Human Umbilical Vein Endothelial Cells

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of GHK-Cu on endothelial cells are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a hallmark of angiogenesis in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Reduced growth factor basement membrane extract (BME), such as Matrigel®

-

96-well cell culture plates

-

GHK-Cu stock solution

-

Phosphate-Buffered Saline (PBS)

-

Calcein AM (for fluorescent visualization) or Crystal Violet (for colorimetric visualization)

Protocol:

-

Plate Coating:

-

Cell Seeding:

-

Culture HUVECs to 70-90% confluency. For best results, use early passage cells (P2-P5).

-

Harvest the cells using a gentle detachment solution like Accutase.

-

Resuspend the cells in EGM at a concentration of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of GHK-Cu in EGM.

-

Add 100 µL of the cell suspension (containing 20,000 cells) to each well of the BME-coated plate.[19]

-

Add the desired concentrations of GHK-Cu to the respective wells. Include a vehicle control.

-

-

Incubation:

-

Visualization and Quantification:

-

Fluorescent Staining (Recommended):

-

Carefully remove the medium from the wells.

-

Add 100 µL of PBS containing 2 µg/mL Calcein AM to each well.

-

Incubate for 30 minutes at 37°C.

-

Visualize and capture images using a fluorescence microscope.

-

-

Crystal Violet Staining:

-

Carefully remove the medium and wash gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and stain with 0.1% Crystal Violet solution for 20-30 minutes.[21]

-

Wash with water and air dry.

-

Capture images using a light microscope.

-

-

Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.

-

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.

Materials:

-

HUVECs

-

EGM

-

24-well plates

-

Sterile 200 µL pipette tip

-

GHK-Cu stock solution

-

PBS

Protocol:

-

Cell Seeding:

-

Seed HUVECs in a 24-well plate and grow to 90-100% confluency.

-

-

Creating the Scratch:

-

Gently create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells twice with PBS to remove detached cells.

-

-

Treatment:

-

Add EGM containing different concentrations of GHK-Cu or a vehicle control to the wells.

-

-

Image Acquisition:

-

Immediately capture images of the scratches at time 0 using a phase-contrast microscope.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

-

Quantification:

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the mRNA expression of a target gene, such as VEGF, in response to GHK-Cu treatment.

Materials:

-

HUVECs

-

EGM

-

6-well plates

-

GHK-Cu stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for the target gene (e.g., VEGF) and a housekeeping gene (e.g., GAPDH or β-actin)

-

RT-qPCR instrument

Protocol:

-

Cell Treatment:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of GHK-Cu or a vehicle control for a specified time (e.g., 24 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[22]

-

Include a melt curve analysis to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Protein Expression Analysis by Western Blot

This protocol is for detecting the expression and phosphorylation of specific proteins, such as p-ERK, in response to GHK-Cu.

Materials:

-

HUVECs

-

EGM

-

6-well plates

-

GHK-Cu stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Treat HUVECs with GHK-Cu for the desired time.

-

Lyse the cells in ice-cold RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.[23]

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH) or the total form of the protein of interest (e.g., total ERK).[24][25]

-

Quantify the band intensities using densitometry software.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: GHK-Cu signaling pathway in endothelial cells.

References

- 1. benchchem.com [benchchem.com]

- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. peptideslabuk.com [peptideslabuk.com]

- 6. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]

- 7. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes | MDPI [mdpi.com]

- 8. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial FAK is essential for vascular network stability, cell survival, and lamellipodial formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrin-mediated Signaling Events in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p38 MAP kinase-dependent regulation of endothelial cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p38 MAPK and JNK antagonistically control senescence and cytoplasmic p16INK4A expression in doxorubicin-treated endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promocell.com [promocell.com]

- 22. Identification of suitable reference genes for real-time qPCR in homocysteine-treated human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of SPARC (119-122) with the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a pivotal role in the modulation of cell-matrix interactions, tissue remodeling, and angiogenesis.[1] Within the full-length SPARC protein, specific bioactive peptide fragments have been identified that possess distinct functionalities. This guide focuses on the tetrapeptide sequence corresponding to amino acids 119-122 of SPARC, Lys-Gly-His-Lys (KGHK), a potent stimulator of angiogenesis.[1] Understanding the interaction of this peptide with the extracellular matrix (ECM) and the subsequent cellular signaling cascades is of paramount importance for developing novel therapeutics targeting angiogenesis in various pathological conditions, including cancer and ischemic diseases.

This technical guide provides a comprehensive overview of the current knowledge on the SPARC (119-122) peptide, including its interaction with ECM components and its pro-angiogenic signaling pathways. We present detailed experimental protocols for researchers to investigate these interactions and a framework for quantitative data presentation.

SPARC (119-122) and its Interaction with the Extracellular Matrix

The full-length SPARC protein is known to bind to several ECM components, most notably fibrillar collagens (types I, III, and V) and basement membrane collagen (type IV).[2] This interaction is crucial for collagen processing and the assembly of mature cross-linked collagen fibrils. While extensive research has been conducted on the binding properties of the entire SPARC protein, specific quantitative data on the binding affinity of the small KGHK peptide (119-122) to individual ECM proteins is not extensively documented in publicly available literature.

The pro-angiogenic activity of the KGHK peptide suggests a direct or indirect interaction with the ECM, which serves as a scaffold and reservoir for growth factors that influence endothelial cell behavior. It is hypothesized that the KGHK peptide, upon its release from the parent SPARC protein through proteolytic cleavage, may interact with specific ECM components to create a microenvironment conducive to angiogenesis.

Quantitative Data on SPARC (119-122) - ECM Interaction

| ECM Protein | Binding Affinity (Kd) | Experimental Method | Reference |

| Collagen Type I | Data to be determined | e.g., Surface Plasmon Resonance | |

| Collagen Type III | Data to be determined | e.g., Fluorescence Polarization | |

| Collagen Type IV | Data to be determined | e.g., Microscale Thermophoresis | |

| Fibronectin | Data to be determined | e.g., ELISA-based binding assay | |

| Laminin | Data to be determined | e.g., Isothermal Titration Calorimetry |

Experimental Protocols

To facilitate further research into the interaction of SPARC (119-122) with the ECM, we provide detailed methodologies for key experiments.

Protocol for Determining Peptide-Collagen Binding Affinity using a Solid-Phase Binding Assay

This protocol describes a method to quantify the binding of the SPARC (119-122) peptide to collagen type I.

Materials:

-

96-well high-binding microplates

-

Human Collagen Type I solution (e.g., from rat tail)

-

SPARC (119-122) peptide (KGHK), with and without a fluorescent label (e.g., FITC)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Plate reader capable of fluorescence detection

Procedure:

-

Collagen Coating:

-

Dilute Collagen Type I to 20 µg/mL in 1X PBS.

-

Add 100 µL of the collagen solution to each well of the 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the wells three times with 200 µL of Wash Buffer.

-

-

Blocking:

-

Add 200 µL of 3% BSA in PBS to each well to block non-specific binding sites.

-

Incubate for 2 hours at room temperature.

-

Wash the wells three times with 200 µL of Wash Buffer.

-

-

Peptide Binding:

-

Prepare serial dilutions of the fluorescently labeled SPARC (119-122) peptide in PBS, ranging from nanomolar to micromolar concentrations.

-

Add 100 µL of each peptide dilution to the collagen-coated and blocked wells.

-

For competition assays, add a constant concentration of labeled peptide along with increasing concentrations of unlabeled peptide.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Washing:

-

Wash the wells five times with 200 µL of Wash Buffer to remove unbound peptide.

-

-

Detection:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells without peptide.

-

Plot the fluorescence intensity as a function of peptide concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

-

Protocol for In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of the SPARC (119-122) peptide to promote the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

96-well tissue culture plates

-

SPARC (119-122) peptide (KGHK)

-

Calcein AM (for fluorescence visualization)

-

Inverted microscope with fluorescence capabilities

Procedure:

-

Preparation of Basement Membrane Matrix:

-

Thaw the basement membrane matrix on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

-

Cell Preparation:

-

Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin and resuspend them in basal medium (medium without growth factors) at a concentration of 1 x 10^5 cells/mL.

-

-

Treatment:

-

Prepare different concentrations of the SPARC (119-122) peptide in basal medium.

-

Add 100 µL of the cell suspension to each well containing the solidified matrix.

-

Add 100 µL of the peptide solutions (or control vehicle) to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

-

Visualization and Quantification:

-

After incubation, carefully remove the medium.

-

If using fluorescence, stain the cells with Calcein AM according to the manufacturer's instructions.

-

Visualize the tube formation using an inverted microscope.

-

Capture images of the capillary-like networks.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Signaling Pathways Activated by SPARC (119-122)

The pro-angiogenic effects of the SPARC (119-122) peptide are mediated through the activation of specific intracellular signaling pathways in endothelial cells. While the precise and complete pathway has yet to be fully elucidated, evidence suggests the involvement of key signaling molecules that regulate cell proliferation, migration, and differentiation.

Based on studies of similar angiogenic peptides and the known functions of SPARC, a putative signaling pathway is proposed. It is hypothesized that the KGHK peptide may interact with a cell surface receptor, potentially a member of the integrin family or a receptor tyrosine kinase like the Vascular Endothelial Growth Factor Receptor (VEGFR), to initiate a downstream cascade.

A likely pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, a central regulator of cell proliferation and differentiation.[3] Activation of this pathway would lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which then translocate to the nucleus to regulate the expression of genes involved in angiogenesis.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and a suggested experimental workflow to validate it.

Caption: Proposed signaling pathway for SPARC (119-122) induced angiogenesis.

Caption: Experimental workflow to validate the proposed signaling pathway.

Conclusion and Future Directions

The SPARC (119-122) peptide, KGHK, is a promising bioactive molecule with significant pro-angiogenic properties. While its ability to stimulate endothelial cell tube formation is established, a deeper understanding of its molecular interactions and signaling mechanisms is crucial for its therapeutic development. This guide provides a framework for researchers to systematically investigate the binding of this peptide to ECM components and to elucidate the downstream signaling pathways it activates.

Future research should focus on:

-

Quantitative Binding Studies: Systematically determining the binding affinities of the KGHK peptide to a panel of ECM proteins to identify its primary interaction partners.

-

Receptor Identification: Unambiguously identifying the cell surface receptor(s) that mediate the effects of the KGHK peptide.

-

In-depth Signaling Analysis: A comprehensive analysis of the downstream signaling network, including potential crosstalk with other pathways, using techniques such as phosphoproteomics and transcriptomics.

-

In Vivo Validation: Translating the in vitro findings to relevant in vivo models of angiogenesis and disease.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of the SPARC (119-122) peptide and pave the way for novel treatments for a range of angiogenesis-dependent diseases.

References

Unveiling the Angiogenic Powerhouse: A Technical Guide to the Discovery and Origin of the SPARC (119-122) Peptide

For Immediate Release

A detailed technical guide providing an in-depth analysis of the discovery and origin of the SPARC (119-122) peptide, also known as KGHK, is now available for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of the seminal research that identified this tetrapeptide as a potent stimulator of angiogenesis, originating from the multifaceted matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine).

The SPARC (119-122) peptide, with the amino acid sequence Lysyl-Glycyl-Histidyl-Lysine (KGHK), was first identified as a key angiogenic factor in a landmark 1994 study published in The Journal of Cell Biology by T.F. Lane and colleagues. Their research demonstrated that this small peptide, derived from a larger parent protein, plays a crucial role in the formation of new blood vessels, a process vital for tissue repair and development, and a key target in various pathologies.

This technical guide meticulously outlines the experimental journey that led to the pinpointing of the 119-122 amino acid region within the SPARC protein as the epicenter of its pro-angiogenic activity. It provides a thorough examination of the origin of the peptide, which is released through the proteolytic cleavage of the parent SPARC protein within the extracellular matrix.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational studies on the SPARC (119-122) peptide.

Table 1: In Vitro Angiogenic Activity of SPARC Peptides

| Peptide Sequence | Concentration (µg/mL) | Activity in Endothelial Cord Formation Assay |

| KGHK (SPARC 119-122) | 1 | Potent Stimulation |

| GHK | 1 | Stimulation |

| SPARC (full-length) | 10 | Stimulation |

| Control Peptides | 1-10 | No significant activity |

Table 2: In Vivo Angiogenic Activity of SPARC Peptides (Chick Chorioallantoic Membrane - CAM Assay)

| Peptide Sequence | Amount per Disk (µg) | Angiogenic Response (Vessel Growth) |

| KGHK (SPARC 119-122) | 1 | Strongly Positive |

| GHK | 1 | Positive |

| SPARC (full-length) | 10 | Weakly Positive |

| BSA (Bovine Serum Albumin) | 10 | Negative |

| PBS (Phosphate-Buffered Saline) | - | Negative |

Experimental Protocols

This guide provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the SPARC (119-122) peptide.

Solid-Phase Peptide Synthesis of KGHK

This protocol outlines the standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method used to generate the KGHK peptide for experimental use.

-

Resin Selection: Rink Amide resin is typically used to obtain a C-terminal amide.

-

Amino Acid Coupling:

-

Swell the resin in a suitable solvent (e.g., dichloromethane (B109758) - DCM).

-

Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Wash the resin extensively with DMF.

-

Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin to remove excess reagents.

-

Repeat steps 2-6 for the subsequent amino acids in the sequence (His(Trt), Gly, Lys(Boc)).

-

-

Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

-

In Vitro Endothelial Cord Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.

-

Cell Culture:

-

Culture bovine aortic endothelial cells (BAECs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

-

Assay Procedure:

-

Coat tissue culture plates with a basement membrane matrix (e.g., Matrigel).

-

Seed BAECs onto the coated plates at a suitable density.

-

Treat the cells with varying concentrations of the KGHK peptide, full-length SPARC, or control substances.

-

Incubate the plates for 18-24 hours.

-

Visualize and quantify the formation of tube-like structures using light microscopy. The extent of cord formation is indicative of angiogenic activity.

-

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to evaluate angiogenesis.

-

Egg Preparation:

-

Incubate fertilized chicken eggs for 3 days.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

-

Sample Application:

-

Prepare sterile, non-inflammatory filter paper disks.

-

Apply a solution of the KGHK peptide, full-length SPARC, or control substance (e.g., PBS, BSA) to the disks and allow them to dry.

-

Place the disks directly onto the CAM.

-

-

Incubation and Analysis:

-

Seal the window and continue incubation for 3-4 days.

-

On the day of analysis, observe the CAM for the formation of new blood vessels radiating from the filter disk.

-

Quantify the angiogenic response by counting the number of new blood vessel branches.

-

Visualizations

Signaling and Experimental Workflow Diagrams

To further elucidate the concepts and processes described, the following diagrams have been generated using the DOT language.

Figure 1. Logical workflow illustrating the origin and discovery of the SPARC (119-122) peptide.

The Role of SPARC (119-122) in Physiological Angiogenesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular glycoprotein (B1211001) that plays a complex and often contradictory role in the regulation of angiogenesis. While the full-length protein frequently exhibits anti-angiogenic properties by modulating cell-matrix interactions and growth factor signaling, specific fragments of SPARC possess potent pro-angiogenic activity. This technical guide focuses on the function of a key tetrapeptide sequence, KGHK (Lys-Gly-His-Lys), corresponding to amino acids 119-122 of the mature protein. Generated via proteolytic cleavage of SPARC in the extracellular milieu, this peptide has been identified as a significant stimulator of endothelial cell proliferation and new vessel formation, highlighting a sophisticated mechanism of biological regulation where proteolysis of a parent protein releases cryptic domains with opposing functions. This document provides a detailed overview of the quantitative effects, experimental methodologies, and mechanistic pathways associated with SPARC (119-122)-mediated angiogenesis.

Generation and Dichotomous Function of SPARC Peptides

Full-length SPARC is a key regulator of the tissue microenvironment, influencing cell adhesion, proliferation, and tissue remodeling.[1] However, its function can be dramatically altered by proteolytic cleavage from enzymes active during tissue remodeling, such as Matrix Metalloproteinase-3 (MMP-3) and plasmin.[2][3] This cleavage yields multiple smaller peptides, each with distinct biological activities.[2]

Notably, the peptide fragment containing the copper-binding sequence KGHK (SPARC 119-122) is a potent stimulator of angiogenesis.[4] In contrast, other fragments generated by the same proteolytic event can inhibit endothelial cell proliferation while stimulating migration, demonstrating a complex, context-dependent regulation of vascular dynamics.[2] This proteolytic switching mechanism allows for a nuanced response to tissue injury and remodeling, where different fragments of the same parent protein can orchestrate distinct and even opposing cellular behaviors.

Quantitative Data on the Angiogenic Effects of SPARC Fragments

The biological activity of SPARC-derived peptides has been quantified in several key assays for angiogenesis. The results reveal a clear functional dichotomy between the peptide containing the 119-122 sequence and other fragments.

| Peptide / Fragment | Target Process | Cell Type | Assay | Observed Effect | Reference |

| Peptide Z-1 (contains KGHK / 119-122) | Proliferation | Cultured Endothelial Cells | [³H]Thymidine Incorporation | Biphasic (stimulatory at certain concentrations) | [2] |

| Angiogenesis (in vivo) | Chick Embryo Endothelium | Chick Chorioallantoic Membrane (CAM) | Stimulatory | [2] | |

| Migration | Cultured Endothelial Cells | Collagen Gel Migration Assay | Ineffective | [2] | |

| Peptide Z-2 (contains EF hand-1) | Proliferation | Cultured Endothelial Cells | [³H]Thymidine Incorporation | Inhibitory (concentration-dependent) | [2] |

| Migration | Cultured Endothelial Cells | Collagen Gel Migration Assay | Stimulatory | [2] | |

| Peptide Z-3 | Proliferation | Cultured Endothelial Cells | [³H]Thymidine Incorporation | Inhibitory (concentration-dependent) | [2] |

| Migration | Cultured Endothelial Cells | Collagen Gel Migration Assay | Stimulatory | [2] | |

| Peptide (aa 113-130, contains KGHK) | Angiogenesis (in vitro) | Endothelial Cells | Endothelial Cord Formation | Stimulatory | [4] |

| Angiogenesis (in vivo) | Chick Embryo Endothelium | Chick Chorioallantoic Membrane (CAM) | Stimulatory (dose-dependent) | [3] |

Experimental Protocols

The characterization of SPARC (119-122) relies on established and reproducible assays for angiogenesis. Detailed below are the methodologies for key experiments.

Endothelial Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay quantifies cell proliferation by measuring the incorporation of a radiolabeled nucleoside ([³H]thymidine) into newly synthesized DNA.

-

Cell Plating: Bovine aortic endothelial cells (BAECs) are seeded into 96-well plates at a density of 1-2 x 10⁴ cells/well in complete medium (e.g., DMEM with 10% FBS) and allowed to adhere overnight.

-

Synchronization: To bring cells to a common phase of the cell cycle, they are serum-starved for 24-48 hours in a low-serum medium (e.g., DMEM with 0.5% FBS).

-

Peptide Treatment: The medium is replaced with low-serum medium containing various concentrations of the synthetic SPARC peptides (e.g., KGHK-containing peptides, control peptides) or vehicle control.

-

Radiolabeling: After 18-24 hours of incubation with the peptides, [³H]thymidine (e.g., 1 µCi/well) is added to each well.

-

Incubation: Cells are incubated with the radiolabel for 4-6 hours to allow for its incorporation into the DNA of proliferating cells.

-

Harvesting and Lysis: The incubation is stopped, and cells are washed with PBS to remove unincorporated [³H]thymidine. Cells are then lysed (e.g., using 0.1 M NaOH).

-

Quantification: The cell lysate is transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)

The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of substances.[5][6]

-

Egg Incubation: Fertilized chicken eggs are cleaned and incubated at 37.5°C in a humidified incubator for 3-4 days.

-

Windowing: On day 3 or 4, a small window (approx. 1 cm²) is carefully cut into the eggshell, exposing the CAM beneath without damaging it. The window is then sealed with sterile tape, and the egg is returned to the incubator.

-

Sample Application: On day 9 or 10, the seal is removed. The test substance (e.g., synthetic SPARC (119-122) peptide) is dried onto a sterile carrier, such as a filter-paper disk or a methylcellulose (B11928114) pellet. The carrier is then placed directly onto the CAM in a region with visible blood vessels. A control carrier with vehicle (e.g., PBS) is used in parallel.

-

Re-incubation: The window is resealed, and the eggs are incubated for another 48-72 hours.

-

Analysis and Quantification: After incubation, the CAM is fixed (e.g., with a methanol/acetone mixture).[5] The area around the carrier is photographed under a stereomicroscope. The angiogenic response is quantified by counting the number of blood vessel branch points converging towards the carrier within a defined circular area. A positive response is characterized by a spoke-wheel-like pattern of new vessels directed toward the sample.

Visualized Mechanisms and Workflows

Signaling and Functional Dichotomy

The proteolytic cleavage of SPARC releases fragments with distinct, and sometimes opposing, biological activities. The KGHK-containing peptide promotes angiogenesis, whereas other fragments may inhibit proliferation while promoting migration.

Caption: Proteolytic processing of SPARC yields functionally distinct peptides.

Experimental Workflow: CAM Assay

The CAM assay provides a robust in vivo platform to validate the angiogenic potential of test compounds like the SPARC (119-122) peptide.

Caption: Standardized workflow for the Chick Chorioallantoic Membrane (CAM) assay.

References

- 1. The biology of SPARC, a protein that modulates cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cleavage of the matricellular protein SPARC by matrix metalloproteinase 3 produces polypeptides that influence angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of SPARC during development of the chicken chorioallantoic membrane: evidence for regulated proteolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to SPARC Protein Domains and Bioactive Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a pivotal role in regulating cell-matrix interactions. Unlike structural extracellular matrix (ECM) proteins, SPARC modulates a diverse array of cellular processes, including tissue remodeling, cell adhesion, proliferation, migration, and angiogenesis. Its expression is notably upregulated in tissues undergoing development, repair, and in various pathological conditions, including fibrosis and cancer.

This guide provides an in-depth technical overview of the structural domains of the SPARC protein, the bioactive peptide fragments derived from these domains, and their functional implications. It includes quantitative data on binding affinities and biological activities, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to support advanced research and drug development efforts.

SPARC Protein: Domain Architecture

The SPARC protein is a ~43 kDa molecule composed of three distinct structural and functional domains. The modular nature of SPARC allows it to interact with a wide range of molecules, including collagens, growth factors, and cell surface receptors.

-

Domain I: N-terminal Acidic Domain: This highly acidic, N-terminal region is characterized by clusters of glutamic acid residues. It functions as a low-affinity, high-capacity calcium-binding domain, capable of binding 5 to 8 Ca²⁺ ions. This domain is crucial for inducing conformational changes in the protein and is involved in modulating cell shape and adhesion.[1][2][3]

-

Domain II: Follistatin-like Domain: This central domain is rich in cysteine residues and shares structural homology with the follistatin protein family.[1] It contains a Kazal-like sequence and is implicated in protein-protein interactions, including the binding of growth factors. Notably, this domain is the source of the pro-angiogenic (K)GHK peptide.[4]

-

Domain III: Extracellular Calcium (EC)-binding Domain: The C-terminal domain features a high-affinity EF-hand motif, a classic helix-loop-helix structure that binds a single Ca²⁺ ion with high affinity.[1][2] This domain is essential for the Ca²⁺-dependent binding of SPARC to fibrillar collagens (Types I, III, V) and basement membrane collagen (Type IV).[5][6] It also contains sequences that regulate cell spreading and matrix metalloproteinase (MMP) activity.

Bioactive Fragments of SPARC

Proteolytic cleavage of SPARC by enzymes such as MMPs releases smaller peptide fragments, many of which possess distinct biological activities that can differ from or even oppose the function of the full-length protein.

-

Anti-Spreading Peptides (Peptides 1.1 and 4.2):

-

Peptide 1.1: Derived from the N-terminal acidic domain, this peptide inhibits the spreading of endothelial cells and fibroblasts.[7] It has also been shown to induce the activation of MMP-2.

-

Peptide 4.2: Originating from the C-terminal EC domain, this peptide also demonstrates potent anti-spreading activity in a dose-dependent manner.[7] Its function is dependent on the calcium-binding EF-hand motif.

-

-

Angiogenic Copper-Binding Peptides (KGHK):

-

The peptide sequence KGHK, located within the follistatin-like domain (amino acids 114-117), is a potent stimulator of angiogenesis.[4][8] This fragment, and longer peptides containing it, can be generated by the proteolysis of SPARC. It binds copper with high affinity and stimulates the formation of endothelial cords and new blood vessels in vivo.[4]

-

-

MMP-3 Derived Fragments:

-

Limited digestion of SPARC by MMP-3 generates several fragments with opposing activities. A fragment containing the KGHK motif (Z-1) exhibits a biphasic proliferative effect on endothelial cells and is pro-angiogenic. In contrast, other fragments (Z-2, from the EC domain, and Z-3) are anti-proliferative but stimulate cell migration.

-

-

MMP-Regulating Peptides:

-

Beyond peptide 1.1's effect on MMP-2, a peptide from domain III (peptide 3.2) has been shown to stimulate the production of MMP-1 and MMP-9 in monocytes.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the molecular interactions and biological activities of SPARC and its fragments.

Table 1: Binding Affinities of SPARC

| Ligand | SPARC Form | Binding Affinity (Kd) | Notes | Citation(s) |

| Collagen IV | Full-length | ~1-2 µM | Calcium-dependent binding. | [5] |

| Fibrillar Collagens (I, III, V) | Full-length | Similar to or slightly lower than Collagen IV | [5] | |

| Fibrillar Collagens (I, III, V) | MMP-cleaved | ~10-20 fold higher than full-length | Cleavage unmasks the collagen-binding site. | [5][9][10] |

| Calcium (Ca²⁺) | N-terminal Domain | Low Affinity | Binds 5-8 Ca²⁺ ions. | [1][2] |

| Calcium (Ca²⁺) | EC Domain (EF-hand) | High Affinity | Binds 1 Ca²⁺ ion. | [1][2] |

Table 2: Bioactive Concentrations of SPARC Fragments

| Fragment/Peptide | Biological Activity | Effective Concentration / ED₅₀ | Cell/Assay Type | Citation(s) |

| Full-length SPARC | Inhibition of Cell Spreading | 2-40 µg/mL | Bovine Aortic Endothelial Cells | [6] |

| Full-length SPARC | Inhibition of Cell Growth | ED₅₀: 0.6-2.4 µg/mL | Mv1Lu Mink Lung Epithelial Cells | |

| KGHK Peptide | Stimulation of Angiogenesis | 100 µg/mL | Luteal Endothelial Cell Networks | [8] |

| Peptide FSEN | Inhibition of bFGF-stimulated Migration | EC₅₀: ~2 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | |

| Peptide FSEC | Inhibition of bFGF-stimulated Migration | EC₅₀: ~1 pM | HUVEC |

Key Signaling Pathways

SPARC and its fragments modulate several critical signaling pathways, often through interactions with cell surface receptors like integrins.

Integrin-Mediated Signaling

SPARC's anti-adhesive and anti-proliferative effects are frequently mediated by its interaction with integrins, particularly αvβ3, αvβ5, and α5β1. This interaction can disrupt focal adhesions and downstream signaling cascades. Binding of SPARC to integrins can lead to the dephosphorylation and inactivation of Focal Adhesion Kinase (FAK) and its downstream effectors Src, AKT, and MAPK, thereby inhibiting cell survival and proliferation signals.[11][12]

Regulation of Matrix Metalloproteinases (MMPs)

SPARC and its fragments can regulate the expression and activity of MMPs, key enzymes in ECM degradation. For instance, full-length SPARC can upregulate MT1-MMP, which in turn activates MMP-2. The N-terminal peptide 1.1 also promotes MMP-2 activation. Conversely, SPARC can also protect fibrillar collagens from degradation by MMP-9, acting as a chaperone.[10] This dual role highlights SPARC's complex function in matrix remodeling.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the function of SPARC and its fragments.

Recombinant SPARC Protein Purification

Production of biologically active recombinant SPARC is essential for in vitro and in vivo studies. A common method involves expression in insect cells using a baculovirus system, which allows for proper post-translational modifications.

-

Objective: To purify recombinant human SPARC with a C-terminal His-tag.

-

Methodology:

-

Expression: Transfect Sf9 insect cells with a baculovirus vector containing the human SPARC sequence with a C-terminal 10xHis tag. Culture the cells in serum-free medium.

-

Harvesting: After 48-72 hours post-infection, collect the conditioned medium containing the secreted recombinant SPARC. Centrifuge to remove cells and debris.

-

Affinity Chromatography: Apply the cleared medium to a Nickel-NTA (Ni-NTA) affinity column. The His-tagged SPARC will bind to the nickel resin.

-

Washing: Wash the column extensively with a wash buffer (e.g., PBS with 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the purified SPARC from the column using an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).

-

Dialysis & Concentration: Dialyze the eluted fractions against PBS to remove imidazole and concentrate the protein using a centrifugal filter unit.

-

Quality Control: Assess purity by SDS-PAGE and Coomassie blue staining. Confirm protein identity by Western blot using an anti-SPARC or anti-His antibody.[2][13]

-

References

- 1. researchgate.net [researchgate.net]

- 2. SPARC Is Highly Expressed in Young Skin and Promotes Extracellular Matrix Integrity in Fibroblasts via the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPARC/Osteonectin in Mineralized Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of SPARC in extracellular matrix assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPARC, a secreted protein associated with cellular proliferation, inhibits cell spreading in vitro and exhibits Ca+2-dependent binding to the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional mapping of SPARC: peptides from two distinct Ca+(+)-binding sites modulate cell shape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A fragment of SPARC reflecting increased collagen affinity shows pathological relevance in lung cancer - implications of a new collagen chaperone function of SPARC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fragment of SPARC reflecting increased collagen affinity shows pathological relevance in lung cancer – implications of a new collagen chaperone function of SPARC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Secreted Protein Acidic and Rich in Cysteine (SPARC) Inhibits Integrin-Mediated Adhesion and Growth Factor-Dependent Survival Signaling in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SPARC Induces E-Cadherin Repression and Enhances Cell Migration through Integrin αvβ3 and the Transcription Factor ZEB1 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production and purification of recombinant human SPARC - PubMed [pubmed.ncbi.nlm.nih.gov]

expression of SPARC and its fragments in vivo

An in-depth technical guide to the in vivo expression of SPARC and its fragments for researchers, scientists, and drug development professionals.

Introduction

Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a 32-kDa matricellular glycoprotein (B1211001) that plays a pivotal role in regulating cell-matrix interactions.[1][2] Unlike structural extracellular matrix (ECM) proteins, SPARC modulates a wide array of cellular functions, including cell adhesion, proliferation, differentiation, and migration.[3][4] Its expression is tightly regulated, showing high levels during embryonic development, tissue remodeling, wound healing, and inflammation, but is restricted in most normal adult tissues.[4][5]

The biological activity of SPARC is complex and often context-dependent, particularly in cancer, where it can act as either a tumor suppressor or a promoter of metastasis.[6][7][8] Furthermore, SPARC can be cleaved by proteases, such as matrix metalloproteinases (MMPs), to generate fragments with distinct biological functions that can differ from the full-length protein.[4][6] This guide provides a comprehensive overview of the in vivo expression of SPARC and its fragments, with a focus on quantitative data, key signaling pathways, and detailed experimental protocols for its analysis.

In Vivo Expression of SPARC

SPARC expression is dynamically regulated and varies significantly based on developmental stage, tissue type, and physiological or pathological conditions.

-

Development and Homeostasis: During embryonic and fetal development, SPARC is widely expressed in tissues undergoing rapid proliferation and morphogenesis.[7] In adulthood, its expression diminishes and is primarily localized to tissues with consistent turnover, such as glandular tissues, skin, and the gut.[4][5] In human tissues, SPARC protein is typically observed with cytoplasmic expression in fibroblasts, endothelial cells, megakaryocytes, subsets of glial cells, and seminiferous ducts in the testis.[9]

-

Tissue Injury and Remodeling: SPARC expression is significantly upregulated in response to tissue injury, where it functions in wound healing and ECM remodeling.[10] For instance, in skin, SPARC levels are significantly higher in young tissues compared to elderly tissues, correlating with higher ECM integrity.[11]

-

Disease States: Elevated SPARC levels are a hallmark of many pathological conditions, including fibrosis and cancer.[2][10] High expression is often associated with metastatic tumors and can be a prognostic marker for various cancers, including glioblastoma and gastric cancer.[10][12] However, its role is paradoxical; in breast cancer, for example, increased stromal SPARC expression has been correlated with a lower rate of bone metastasis.[13]

Generation and Function of SPARC Fragments

Full-length SPARC is a substrate for several proteases, including MMPs and cathepsins, which cleave it into smaller, biologically active fragments.[6] These fragments can exert functions distinct from, and sometimes opposite to, the intact protein.

The functional diversity is particularly evident in the context of angiogenesis. While full-length SPARC is generally considered anti-angiogenic, certain peptide fragments are pro-angiogenic.[4] For example, MMP-cleaved fragments containing the KGHK peptide sequence can induce angiogenesis.[4]

A specific fragment generated by MMP cleavage, which exhibits a 20-fold increased affinity for collagens, has been identified as pathologically relevant.[2][14] This fragment can be quantified in circulation and is significantly elevated in the serum of lung cancer patients, suggesting its potential as a disease biomarker.[2][15]

Quantitative Analysis of SPARC and Its Fragments

Quantifying the levels of SPARC and its fragments in biological samples is crucial for understanding its role in disease and for biomarker development. The primary method for this is the enzyme-linked immunosorbent assay (ELISA).

| Analyte | Sample Type | Mean Concentration (Healthy Donors) | Range | Detection Method | Reference |

| Full-Length SPARC | Serum | 68.59 ng/mL | Not specified | Sandwich ELISA | [16] |

| Serum (Male Donors) | 32.4 ng/mL | 16.78 – 64.84 ng/mL | Sandwich ELISA | [16] | |

| Plasma (Citrate) | 16.69 ng/mL | Not specified | Sandwich ELISA | [16] | |

| Plasma (EDTA) | 71.59 ng/mL | Not specified | Sandwich ELISA | [16] | |

| Plasma (Heparin) | 90.38 ng/mL | Not specified | Sandwich ELISA | [16] | |

| MMP-cleaved SPARC Fragment | Serum | Not specified | Measurement range: 2.7–300.7 ng/mL | Competitive ELISA | [15] |

Table 1: Quantitative data on SPARC and its fragments in human biological fluids.

Key Signaling Pathways Involving SPARC